
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-methoxy-2-(2-methoxyphenyl)ethyl)pentanamide” is a chemical compound with the molecular formula C15H23NO3 . It is also known as 2-Ethyl-N-(2-methoxyphenyl)hexanamide .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 249.349 Da, a density of 1.0±0.1 g/cm³, a boiling point of 381.0±15.0 °C at 760 mmHg, and a flash point of 184.2±20.4 °C . It also has a polar surface area of 38 Ų and a molar volume of 245.9±3.0 cm³ .Applications De Recherche Scientifique
Anthelmintic Properties
A study on a simplified derivative of albendazole, N-(4-methoxyphenyl)pentanamide, highlighted its anthelmintic properties against the nematode Toxocara canis. This compound showed lower cytotoxicity to human and animal cell lines than albendazole and maintained excellent drug-likeness profile, suggesting a potential pathway for discovering novel anthelmintic agents (Silva et al., 2022).
Analytical Characterization
Another research focused on the analytical profiles of methoxetamine and related compounds, including N-ethyl-1-(3-methoxyphenyl)cyclohexanamine. This study developed and validated methods for the determination of these compounds in biological matrices, highlighting the importance of accurate analytical techniques in studying psychoactive substances (De Paoli et al., 2013).
Metabolism Studies
Research into the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes examined compounds like metolachlor, which shares a methoxyphenyl group similar to the compound of interest. This study provides insights into the metabolic pathways and potential toxicological profiles of related compounds (Coleman et al., 2000).
Mechanofluorochromic Performances
A study on tetraphenylethylene derivatives, including methoxy-substituted molecules, explored their aggregation-induced emission and mechanofluorochromic performance. This research could indicate the potential for designing materials with novel optical properties based on modifications of the methoxyphenyl structure (Qi et al., 2013).
Propriétés
IUPAC Name |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-4-5-10-15(17)16-11-14(19-3)12-8-6-7-9-13(12)18-2/h6-9,14H,4-5,10-11H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASJGAYPYMYTLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCC(C1=CC=CC=C1OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
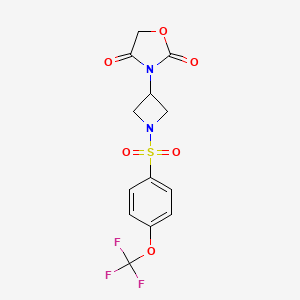
![2-[(2-Fluoro-5-methylphenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B2653015.png)
![6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B2653018.png)


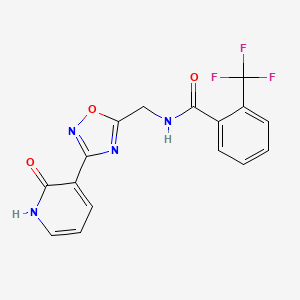
![2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2653024.png)
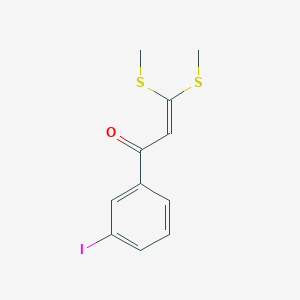
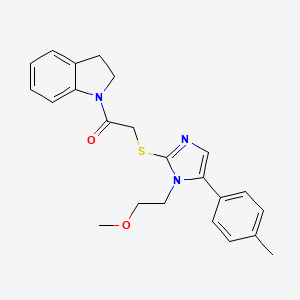
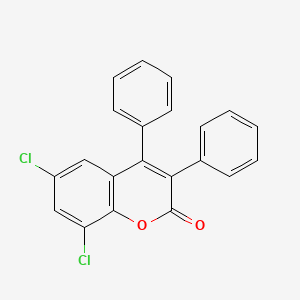
![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2653028.png)
![N-(2-methoxyethyl)-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2653029.png)
![13-chloro-5-[3-(4-methoxyphenyl)propanoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2653030.png)

